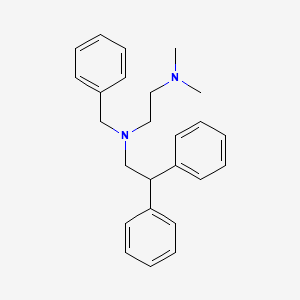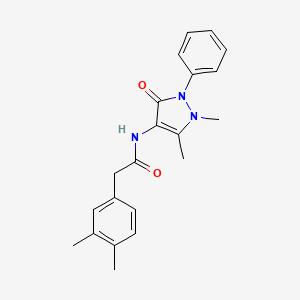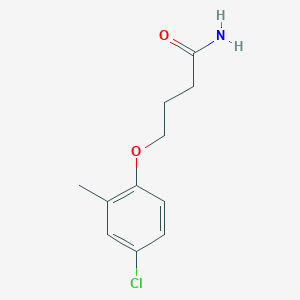![molecular formula C15H16N6O B5190343 N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5190343.png)
N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, commonly known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been widely used in scientific research to study the role of sGC in various physiological and pathological processes.
作用机制
ODQ inhibits N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine by binding to the heme group of the enzyme and preventing the binding of nitric oxide (NO). NO activates this compound by binding to the heme group and stimulating the production of cyclic guanosine monophosphate (cGMP), which mediates the downstream effects of NO. ODQ blocks this pathway by preventing the binding of NO and inhibiting the production of cGMP.
Biochemical and Physiological Effects:
ODQ has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. In vascular smooth muscle cells, ODQ inhibits the relaxation of blood vessels in response to NO, leading to vasoconstriction. In platelets, ODQ inhibits the activation of the cGMP-dependent protein kinase, leading to decreased platelet aggregation. In cancer cells, ODQ inhibits cell proliferation and induces apoptosis. In the brain, ODQ has been shown to protect against ischemic injury and to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
ODQ has several advantages as a research tool, including its high potency and selectivity for N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, its ability to block the effects of NO in a reversible manner, and its wide range of effects on different physiological systems. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and monitoring in animal studies.
未来方向
There are several areas of future research that could be pursued using ODQ as a tool. One area is the role of N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in cancer, where ODQ has shown promise as a potential therapeutic agent. Another area is the use of ODQ in combination with other drugs or therapies to enhance their effects. Finally, there is the potential for the development of new this compound inhibitors based on the structure of ODQ, which could have improved potency, selectivity, and safety profiles.
合成方法
ODQ can be synthesized by a multi-step process involving the reaction of 2-methylbenzylamine with ethyl 2-bromoacetate to form 2-methylbenzyl 2-bromoacetate, which is then reacted with cyclopropylamine to form N-cyclopropyl-N'-(2-methylbenzyl)acetamide. The acetamide is then converted to the oxadiazole ring by reaction with chlorosulfonyl isocyanate and sodium azide, followed by reduction with sodium dithionite to form ODQ.
科学研究应用
ODQ has been extensively used in scientific research to study the role of N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in various physiological and pathological processes. This compound is a key enzyme in the nitric oxide signaling pathway, which plays a critical role in regulating vascular tone, platelet aggregation, inflammation, and other processes. ODQ has been used to investigate the effects of this compound inhibition on these processes, as well as to study the role of this compound in cancer, neurodegenerative diseases, and other conditions.
属性
IUPAC Name |
5-N-cyclopropyl-6-N-[(2-methylphenyl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-9-4-2-3-5-10(9)8-16-12-13(17-11-6-7-11)19-15-14(18-12)20-22-21-15/h2-5,11H,6-8H2,1H3,(H,16,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUFRKQVMOIKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=NC3=NON=C3N=C2NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5190262.png)

![N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}-2-furamide](/img/structure/B5190283.png)

![1-{[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole](/img/structure/B5190296.png)

![N-allyl-4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-1-piperazinecarbothioamide](/img/structure/B5190314.png)


![N-(2-chlorophenyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5190341.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(1H-pyrazol-5-ylmethyl)amino]nicotinamide](/img/structure/B5190351.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5190356.png)

![5-[(5-bromo-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190367.png)
